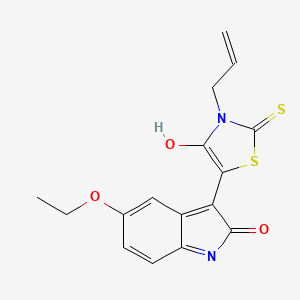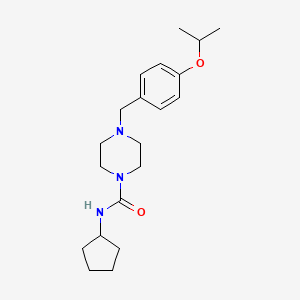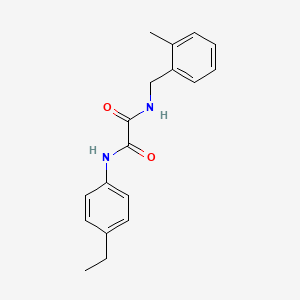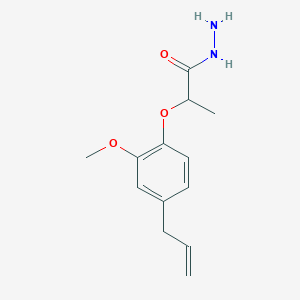
N~2~-(4-bromo-3-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide
説明
N2-(4-bromo-3-methylphenyl)-N1-isopropyl-N2-(methylsulfonyl)glycinamide is a compound with potential relevance in various chemical and pharmaceutical fields. However, direct studies on this specific compound are limited. Related research provides insights into analogous compounds and their characteristics, which can help understand the properties and reactions of the compound .
Synthesis Analysis
The synthesis of related compounds, like N4‐(2‐acetamido‐2‐deoxy‐β‐D‐glucopyranosyl)‐L‐asparagine analogues, involves specific procedures to ensure the formation of desired bonds and functional groups (Malik & Risley, 2001). The synthesis processes often involve multiple steps and precise control of reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds like (3aR,6S,7aR)-7a-bromo-6-methyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole, which are structurally similar, have been analyzed using techniques such as X-ray diffraction, IR, and NMR spectroscopy (Alaşalvar et al., 2016). These techniques provide detailed information about the spatial arrangement of atoms and the electronic environment in the molecule.
Chemical Reactions and Properties
Compounds with bromo and sulfonyl groups, such as the one , typically undergo reactions that involve these functional groups. For instance, visible-light-promoted radical (phenylsulfonyl)methylation reactions have been developed starting from bromomethyl phenyl sulfone derivatives (Liu & Li, 2016). These reactions are crucial for introducing or modifying functional groups in the molecule.
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are influenced by the molecular structure. Research on similar sulfonyl-containing compounds has shown that these properties can be diverse and depend significantly on the molecular configuration and intermolecular interactions (Ma et al., 2008).
作用機序
Target of Action
CBKinase1_010105, also known as CBKinase1_022505, SR-01000288350, SMR000300641, HMS2581F12, or N2-(4-bromo-3-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide, is a member of the casein kinase 1 (CK1) family . CK1 isoforms have been shown to phosphorylate key regulatory molecules involved in various cellular processes .
Mode of Action
The compound interacts with its targets, primarily the CK1 isoforms, and induces phosphorylation of key regulatory molecules . This interaction results in the modulation of various cellular processes, including cell cycle progression, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Biochemical Pathways
CBKinase1_010105 affects several biochemical pathways through its interaction with CK1 isoforms. These pathways include those involved in cell cycle regulation, transcription and translation, cytoskeletal structure, cell-cell adhesion, and receptor-coupled signal transduction . The compound’s action on these pathways can lead to downstream effects such as changes in cell proliferation, differentiation, and survival .
Pharmacokinetics
Similar kinase inhibitors are known to exhibit high pharmacokinetic variability . Factors such as absorption, distribution, metabolism, and excretion (ADME) properties can significantly impact the bioavailability of these compounds .
Result of Action
The molecular and cellular effects of CBKinase1_010105’s action are primarily due to its interaction with CK1 isoforms and the subsequent phosphorylation of key regulatory molecules . This can lead to changes in various cellular processes, potentially influencing cell proliferation, differentiation, and survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBKinase1_010105. For instance, in the context of kinase inhibitors, factors such as pH, temperature, and the presence of other molecules can affect their activity . Additionally, the compound’s action can be influenced by the specific cellular environment, including the expression levels of its target proteins and the status of other signaling pathways .
特性
IUPAC Name |
2-(4-bromo-3-methyl-N-methylsulfonylanilino)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3S/c1-9(2)15-13(17)8-16(20(4,18)19)11-5-6-12(14)10(3)7-11/h5-7,9H,8H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFZYZOAPACKDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(=O)NC(C)C)S(=O)(=O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4653798.png)

![N-[1-(1-adamantyl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4653816.png)

![2-(4-chlorophenyl)-N-(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4653837.png)
![N-(2,4-difluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4653840.png)

![2-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B4653850.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B4653870.png)

![methyl 2-[(3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyanoacryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4653890.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4653907.png)